LY2955303

Description

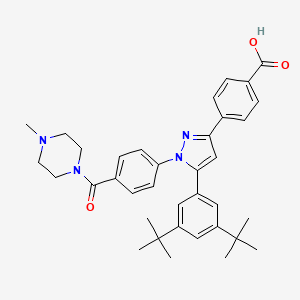

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O3/c1-35(2,3)28-20-27(21-29(22-28)36(4,5)6)32-23-31(24-8-10-26(11-9-24)34(42)43)37-40(32)30-14-12-25(13-15-30)33(41)39-18-16-38(7)17-19-39/h8-15,20-23H,16-19H2,1-7H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXYHNKIOFSFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)C5=CC=C(C=C5)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433497-19-8 | |

| Record name | LY-2955303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2955303 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGR6ZG7M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ly2955303: a Selective Pharmacological Probe for Rarγ Antagonism

Discovery and Structural Basis of LY2955303 Selectivity

The discovery of this compound was part of an effort to identify potent and selective RARγ antagonists. Initial studies identified a series of triaryl pyrazoles as pan-antagonists for all three RAR subtypes (α, β, and γ). researchgate.netnih.govebi.ac.uk

Structure-Based Drug Design for RARγ Antagonism

Structure-based drug design played a crucial role in improving the selectivity of these compounds for RARγ. researchgate.netnih.govebi.ac.uksigmaaldrich.com By utilizing X-ray crystallography, researchers were able to examine the ligand-binding pockets of the different RAR subtypes and identify key residue differences. researchgate.netnih.govrcsb.org These structural insights guided the design of novel antagonists that could maintain high potency for RARγ while exhibiting significantly reduced affinity for RARα and RARβ. researchgate.netnih.govebi.ac.uksigmaaldrich.com This targeted approach successfully led to the discovery of compounds, including this compound, with enhanced selectivity profiles. researchgate.netnih.govsigmaaldrich.com

Comparative Binding Affinities to RARα, RARβ, and RARγ

This compound demonstrates a high affinity for RARγ compared to RARα and RARβ. Binding studies have shown that this compound has a Ki value of approximately 1.1 nM for RARγ. researchgate.netmedchemexpress.comtocris.commdpi.comglpbio.com In contrast, its binding affinities for RARα and RARβ are significantly lower, with Ki values reported as >1700 nM and >2980 nM, respectively. researchgate.netmedchemexpress.comtocris.commdpi.com This represents a selectivity of greater than 500-fold for RARγ over both RARα and RARβ. researchgate.netnih.govebi.ac.uksigmaaldrich.comrcsb.org

Table 1: Comparative Binding Affinities (Ki) of this compound for RAR Subtypes

| RAR Subtype | Ki (nM) | Selectivity vs RARγ |

| RARα | >1700 | >1500-fold |

| RARβ | >2980 | >2700-fold |

| RARγ | 1.1 | 1-fold |

Note: Data compiled from various sources. researchgate.netmedchemexpress.comtocris.commdpi.comglpbio.com

In Vitro Pharmacological Characterization of this compound

In vitro studies have further characterized the pharmacological activity of this compound, confirming its role as a selective RARγ antagonist.

Concentration-Dependent Antagonism of RARγ

This compound has been shown to inhibit RAR transcriptional activity in a concentration-dependent manner. mdpi.comkobe-u.ac.jp For instance, studies measuring RAR transcriptional activity in the presence of an RAR agonist (such as all-trans retinoic acid) and varying concentrations of this compound demonstrated that the antagonist effectively reduced this activity as its concentration increased. mdpi.com The functional Ki for RARγ has been reported as 7.1 ± 4.9 nM. medchemexpress.com This concentration-dependent inhibition is a key characteristic of its antagonistic activity.

Absence of Agonist Activity for RARγ

Importantly, this compound functions as a neutral antagonist and does not exhibit significant agonist activity for RARγ. This means that in the absence of an activating ligand like retinoic acid, this compound does not activate RARγ-mediated gene transcription on its own. This characteristic is crucial for its use as a pharmacological tool to specifically block RARγ signaling without initiating downstream effects typically associated with receptor activation.

In Vivo Efficacy of this compound in Preclinical Models

Preclinical studies using in vivo models have investigated the efficacy of this compound, particularly in conditions where RARγ signaling is implicated.

In a monosodium iodoacetate (MIA) induced rat model of osteoarthritis (OA), this compound demonstrated efficacy in reducing joint damage. While a RARγ agonist accelerated OA progression, including increased cartilage layer destruction and knee joint diameter, treatment with this compound showed the opposite result, slowing joint damage. nih.govresearchgate.netresearchgate.net This suggests that inhibiting RARγ activity with this compound can be beneficial in conditions like OA.

Furthermore, this compound has shown promise in inhibiting the proliferation of pancreatic cancer cells in preclinical models. kobe-u.ac.jpmdpi.comnih.gov Studies using pancreatic cancer cell lines and patient-derived organoids demonstrated that this compound suppressed cell proliferation by inducing G1 cell cycle arrest. kobe-u.ac.jpmdpi.comnih.gov This effect was associated with the upregulation of cell cycle inhibitors like p21 and p27 and downregulation of cyclin-dependent kinases. kobe-u.ac.jpmdpi.com The proliferation-suppressive effect was observed to be concentration-dependent. kobe-u.ac.jp These findings indicate a potential therapeutic role for RARγ antagonism in certain cancers.

This compound has also been used in studies investigating the role of RARγ in other biological contexts, such as its impact on macrophage function and differentiation. harvard.edu In studies involving large peritoneal macrophages (LPMs), this compound was used to evaluate the effect of RARγ antagonism on cell death pathways. harvard.edu Additionally, research into prostate progenitors has utilized this compound to investigate the role of RARγ in maintaining luminal identity. embopress.org RARγ inhibition with this compound significantly reduced lumen formation and the expression of Foxa1 mRNA and protein in prostate organoids. embopress.org

Molecular Mechanisms of Ly2955303 Action

Disruption of RARγ-Mediated Transcriptional Regulation

Retinoic acid receptors (RARs), including RARγ, function as ligand-activated transcription factors. researchgate.nettocris.com Upon binding to retinoic acid, RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. nih.govresearchgate.nettocris.comtocris.com This binding event modulates gene transcription through the recruitment of co-activator or co-repressor proteins. tocris.comglpbio.combiorxiv.orgnih.gov As a selective RARγ antagonist, LY2955303 interferes with this process. medchemexpress.comtocris.comrndsystems.com

Impact on RARγ-RXR Heterodimer Formation and Function

RARγ forms heterodimers with RXRs (RXRα, RXRβ, and RXRγ) to regulate gene expression. nih.govresearchgate.nettocris.comtocris.com In the absence of a ligand, the RAR-RXR heterodimer often associates with co-repressor proteins, leading to transcriptional repression. tocris.comtocris.combiorxiv.orguniprot.org Upon agonist binding, a conformational change in the receptor complex facilitates the dissociation of co-repressors and the recruitment of co-activators, promoting gene transcription. tocris.comtocris.comglpbio.combiorxiv.orguniprot.org

While the precise structural impact of this compound on the RARγ-RXR heterodimer structure is not explicitly detailed in the provided text, its antagonistic nature suggests it interferes with the conformational changes necessary for agonist-induced co-activator recruitment. Antagonists can modulate co-regulator interactions differently. nih.gov Some studies indicate that antagonists can stabilize a conformation that favors co-repressor binding or prevents co-activator recruitment. biorxiv.orgnih.gov

Modulation of Co-repressor and Co-activator Recruitment

In the absence of an RAR agonist, the RAR-RXR heterodimer recruits co-repressor proteins such as Nuclear Receptor Co-repressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid Receptor (SMRT). tocris.comtocris.combiorxiv.orguniprot.org These co-repressors, in turn, recruit complexes like histone deacetylases and methyl transferases, leading to chromatin condensation and transcriptional silencing. tocris.comtocris.com

Agonist binding to RARs typically triggers the release of co-repressors and the recruitment of co-activator complexes, which often possess histone acetyltransferase activity, leading to chromatin decondensation and transcriptional activation. tocris.comtocris.comglpbio.combiorxiv.orguniprot.org Co-activators interact with ligand-bound nuclear receptors through specific motifs, such as LXXLL sequences. tocris.combiorxiv.org

As an RARγ antagonist, this compound is expected to disrupt the normal cycle of co-repressor release and co-activator recruitment mediated by RARγ. tocris.comprobechem.com Research indicates that this compound can influence co-regulator binding, potentially by promoting co-repressor recruitment or inhibiting co-activator association. probechem.com One study noted that this compound moderately decreases SMRT binding to RAR but does not significantly affect nuclear receptor corepressor binding. probechem.com

Cellular Signaling Pathways Influenced by RARγ Antagonism via this compound

Beyond its direct impact on transcriptional regulation, RARγ antagonism by this compound can influence various downstream cellular signaling pathways that govern processes like cell proliferation, survival, and inflammatory responses. medchemexpress.comtocris.comtocris.comglpbio.com

Cell Cycle Progression Modulation

RARγ has been implicated in regulating cell cycle progression. nih.govpreprints.org Overexpression of RARγ is associated with increased cell proliferation in several cancer types. nih.govpreprints.org Conversely, blocking RARγ signaling has been shown to suppress cell proliferation and induce cell cycle arrest. nih.govpreprints.org

Studies using this compound have demonstrated its ability to modulate cell cycle progression. tocris.comnih.govpreprints.org Treatment with this compound has been shown to arrest the proliferation of certain cancer cell lines by inducing cell cycle arrest in the G1 phase. tocris.comnih.govpreprints.org This arrest is associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins and cyclin-dependent kinases (CDK2, CDK4, and CDK6) that are crucial for G1-S phase transition. preprints.org

Here is a table summarizing the effect of this compound on cell cycle regulators in certain cancer cell lines:

| Cell Cycle Regulator | Effect of this compound Treatment | Reference |

| p21 | Upregulation | preprints.org |

| p27 | Upregulation | preprints.org |

| CDK2 | Downregulation | preprints.org |

| CDK4 | Downregulation | preprints.org |

| CDK6 | Downregulation | preprints.org |

NF-κB Pathway Interaction and Regulation

The NF-κB signaling pathway is a key regulator of inflammatory and immune responses, as well as cell survival and proliferation. nih.govresearchgate.net Emerging evidence suggests a complex interplay between RARγ signaling and the NF-κB pathway. nih.govnih.govresearchgate.netresearchgate.net

Research indicates that RARγ can promote the activation of the NF-κB pathway in certain cellular contexts. nih.govnih.govresearchgate.netresearchgate.net For instance, in chondrocytes, overexpression of RARγ has been shown to increase the levels of phosphorylated IκBα and p65, key components of the NF-κB pathway, leading to the upregulation of downstream inflammatory and matrix-degrading genes. nih.govnih.govresearchgate.netresearchgate.net

This compound, as an RARγ antagonist, can interfere with this pro- NF-κB activity. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that inhibiting RARγ with this compound can impede the activation of the NF-κB pathway. nih.govnih.govresearchgate.netresearchgate.net Furthermore, RARγ has been shown to interact with IκBα, suggesting a potential mechanism for its influence on the NF-κB pathway. nih.govnih.govresearchgate.netresearchgate.net This interaction may contribute to a positive feedback loop where TNF-α-induced NF-κB activation leads to increased RARγ expression, further promoting NF-κB activity and contributing to inflammatory processes. nih.govnih.govresearchgate.netresearchgate.net this compound can disrupt this loop by antagonizing RARγ. nih.govnih.govresearchgate.netresearchgate.net

STAT3 and CREB Signaling Alterations

In addition to the NF-κB pathway, RARγ signaling has been reported to influence other signaling cascades, including the STAT3 and CREB pathways. nih.govresearchgate.net STAT3 (Signal Transducer and Activator of Transcription 3) and CREB (cAMP Response Element-Binding protein) are transcription factors involved in various cellular processes, including cell growth, survival, and differentiation. nih.govresearchgate.netglpbio.comglixxlabs.com

Studies have indicated that overexpression of RARγ can lead to increased levels of phosphorylated STAT3 (p-STAT3) and phosphorylated CREB (p-CREB), suggesting that RARγ can activate these pathways. nih.govresearchgate.net This activation may contribute to the downstream effects of RARγ signaling. nih.govresearchgate.net

While the direct impact of this compound on STAT3 and CREB signaling is not as extensively detailed as its effects on cell cycle and NF-κB in the provided text, the observation that RARγ overexpression influences these pathways suggests that antagonism of RARγ by this compound could potentially modulate their activity. nih.govresearchgate.net Further research would be needed to fully elucidate the extent and mechanisms of this compound's influence on STAT3 and CREB signaling.

Gene Expression Profiling in Response to this compound Treatment

Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously, providing insight into how a cell is functioning under specific conditions, such as in response to a chemical compound thermofisher.comthermofisher.com. Studies utilizing RNA sequencing and quantitative PCR have investigated the changes in gene expression induced by this compound, particularly in the context of cell cycle progression nih.govpeerj.com. The blockade of RARγ signaling by this compound has been shown to broadly downregulate gene expression associated with the G1-S phase of the cell cycle and DNA synthesis in certain cancer cell lines nih.gov.

Upregulation of Cell Cycle Inhibitors (e.g., p21, p27)

Treatment with this compound has been demonstrated to lead to the upregulation of cell cycle inhibitors, specifically p21 (p21Cip1) and p27 (p27Kip1) nih.govresearchgate.netmdpi.com. These proteins are members of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors and play crucial roles in regulating cell cycle progression oncotarget.comnih.gov. Increased expression of p21 and p27 contributes to the suppression of cell proliferation by inhibiting the activity of cyclin-CDK complexes, which are essential for transitions between cell cycle phases, particularly the G1 to S phase transition nih.govoncotarget.comnih.gov. One study in pancreatic cancer cell lines showed that blocking RARγ signaling with this compound upregulated p21 and p27, contributing to G1 phase cell cycle arrest nih.gov.

Downregulation of Cyclin-Dependent Kinases (e.g., CDK2, CDK4, CDK6)

In addition to upregulating cell cycle inhibitors, this compound treatment has been found to downregulate the expression of several cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6 nih.govmdpi.com. CDK2, CDK4, and CDK6 are key regulators of the G1-S phase transition of the cell cycle nih.govjmchemsci.com. CDK4 and CDK6 associate with D-type cyclins, while CDK2 associates with cyclin E, and these complexes phosphorylate the retinoblastoma protein (pRB), leading to the release of E2F transcription factors that promote the expression of genes necessary for S phase entry nih.govunimi.it. The downregulation of CDK2, CDK4, and CDK6 expression in response to this compound treatment, coupled with the upregulation of p21 and p27, contributes to the inhibition of pRB phosphorylation and subsequent cell cycle arrest in the G1 phase nih.govmdpi.com. Research in pancreatic cancer cell lines indicated that this compound treatment resulted in a significant decrease in the expression of CDK4 and CDK6 and a decrease in the phosphorylation of CDK2 nih.gov.

Here is a summary of the observed gene expression changes:

| Gene/Protein | Effect of this compound Treatment | Functional Role |

| p21 | Upregulation | Cell cycle inhibitor (G1-S) |

| p27 | Upregulation | Cell cycle inhibitor (G1-S) |

| CDK2 | Downregulation (expression/phosphorylation) | Regulates G1-S transition (with Cyclin E) |

| CDK4 | Downregulation | Regulates G1-S transition (with Cyclin D) |

| CDK6 | Downregulation | Regulates G1-S transition (with Cyclin D) |

Note: The table above is a static representation of the data discussed in the text. Interactive data tables are not supported in this format.

Therapeutic Implications and Preclinical Investigations of Ly2955303

Application in Osteoarthritis Research

LY2955303 has been studied for its potential to treat osteoarthritis (OA), a degenerative joint disease characterized by cartilage destruction, inflammation, and pain. nih.govnih.govfrontiersin.org Research indicates that RARγ is involved in inflammatory processes and is highly expressed in chondrocytes of OA patients compared to healthy individuals, with its expression correlating with the degree of cartilage damage. nih.govnih.gov

Analgesic Efficacy in Osteoarthritis-like Joint Pain Models

Preclinical investigations have demonstrated the analgesic efficacy of this compound in models of osteoarthritis-like joint pain. This compound, as a selective RARγ antagonist, has shown effectiveness in the monosodium iodoacetate (MIA) model of osteoarthritis-like joint pain in rats and mice. bertin-bioreagent.comrndsystems.comresearchgate.netnih.govsigmaaldrich.comrcsb.orgtocris.comresearchgate.net In the MIA-induced OA model in SD rats, this compound demonstrated results opposite to those observed with a RARγ agonist (CD437) and TNF-α, which accelerated OA progression and increased pain-related indicators. nih.govnih.govresearchgate.net this compound reduced differential weight bearing in a rat MIA model with an ED50 of 0.72 mg/kg. bertin-bioreagent.com

Impact on Cartilage Degradation and Inflammation in Osteoarthritis

Studies suggest that this compound, as a RARγ inhibitor, can counteract the acceleration of OA progression observed with RARγ agonists and TNF-α. nih.govnih.govresearchgate.net Overexpression of RARγ in human normal chondrocyte C28/I2 cells led to the upregulation of genes associated with matrix degradation and inflammation, while downregulating genes related to differentiation and collagen production. nih.govnih.govresearchgate.net This indicates a role for RARγ in promoting cartilage degradation and inflammation in OA.

Role of RARγ/NF-κB Positive Feedback Loop in Cartilage Destruction

Research has elucidated a mechanism involving a positive feedback loop between RARγ and NF-κB in the context of cartilage destruction in OA. Cytokine TNF-α promotes the transcription and expression of RARγ by activating the NF-κB pathway in OA cartilage. nih.govnih.govresearchgate.net Overexpression of RARγ can, in turn, increase the levels of p-IκBα and p-P65, thereby regulating the expression of downstream genes involved in cartilage degradation and inflammation. nih.govnih.govresearchgate.net RARγ and IκBα have been shown to interact and colocalize in C28/I2 cells. nih.govnih.govresearchgate.net This positive feedback loop, activated by TNF-α in chondrocytes, contributes to the promotion of cartilage destruction. nih.govnih.govresearchgate.netresearchgate.net

Investigations in Cancer Biology

This compound has also been investigated in the context of cancer biology, particularly in pancreatic cancer.

Pancreatic Cancer Cell Proliferation Inhibition and G1 Arrest

Studies have shown that this compound can suppress the proliferation of pancreatic cancer cells. preprints.org Blockade of RARγ signaling by this compound has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov This G1 arrest was not accompanied by apoptosis in these cell lines. preprints.orgnih.gov Inhibition of RARγ signaling led to the upregulation of p21 and p27 and the downregulation of several cell cycle-related genes, including cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6. nih.gov

Data on the effect of RARγ inhibition on cell cycle phases in PDAC cells:

| Treatment | G0/G1 Phase (%) | S Phase (%) |

| Control | 44.3 | 22.9 |

| RARγi-1 treated | 69.2 | 5.5 |

| RARγi-2 treated | 62.0 | 9.3 |

Note: Data is representative and based on findings in Panc-1 cells treated with RARγ inhibitors (RARγi-1 and RARγi-2) as described in the source. nih.gov

Effects on Patient-Derived Organoids

Preclinical investigations have extended to assessing the effects of this compound on patient-derived pancreatic cancer organoids. Treatment with RARγ antagonists, including this compound, has been reported to reduce the proliferation of five established patient-derived pancreatic cancer organoids. preprints.org

Role in Cholangiocarcinoma Cell Growth

RARγ is frequently overexpressed in cholangiocarcinoma specimens, and high expression levels have been associated with lymph node metastasis mdpi.com. Overexpression of RARγ contributes to the multidrug chemoresistance observed in cholangiocarcinoma cells, partly through the upregulation of P-glycoprotein, which is related to the activation of the Wnt/β-catenin pathway mdpi.com. Downregulation of RARγ has been shown to reduce the proliferation, migration, invasion, and colony formation ability of cholangiocarcinoma cells in vitro, as well as their tumorigenic potential in nude mice mdpi.com. This effect is accompanied by the upregulation of the cell cycle inhibitor P21 and downregulation of cyclin D1, proliferating cell nuclear antigen, and matrix metallopeptidase 9 mdpi.com. Suppression of the Akt/NF-κB pathway has also been observed in parallel mdpi.com. These findings suggest that RARγ plays an oncogenic role in cholangiocarcinoma cells via the activation of the Akt/NF-κB and Wnt/β-catenin pathways mdpi.com. While the search results indicate that RARγ antagonists like this compound suppress the proliferation of certain cancer cell lines, a direct mention of this compound specifically in the context of inhibiting cholangiocarcinoma cell growth was found in relation to RARγ antagonism generally mdpi.comresearchgate.net. Si-RNA knockdown of RARγ expression specifically suppressed the xenograft growth of the cholangiocarcinoma cell line QBC939 nih.gov.

Modulation of Colorectal Cancer Cell Sensitivity to Chemotherapy

In human colorectal cancer specimens, RARγ is frequently overexpressed mdpi.com. While knockdown of RARγ did not affect colorectal cancer cell proliferation or block cell cycle progression, it increased the sensitivity of these cells to chemotherapeutics mdpi.com. This increased sensitivity was attributed to the downregulation of multidrug resistance protein 1 (MDR1) and suppression of the Wnt/β-catenin pathway mdpi.com. A positive association between RARγ and MDR1 has been observed in tissue specimens mdpi.com. Knockdown of RARγ overexpression in human colorectal cancer cell lines has been reported to increase sensitivity to 5-fluorouracil, oxaliplatin, and vincristine (B1662923) by reducing the expression of multidrug resistance protein 1 nih.gov.

Studies in Other Cancer Types (e.g., AML, Ovarian, Prostate, Pediatric Brain Tumors)

RARγ has been identified as an oncogene in various other cancers, including acute myeloid leukemia (AML), ovarian cancer, prostate cancer, and pediatric brain tumors mdpi.comresearchgate.netnih.gov. Overexpression and agonism of RARγ have been shown to enhance cell proliferation in some cancers, while antagonism or downregulation of RARγ has led to cell growth inhibition and often cell death in several cancer types, including AML, astrocytoma, cholangiocarcinoma, hepatocellular, primitive neuroectodermal ovarian, and prostate cancer mdpi.com. Histological studies have linked high levels of RARγ expression to high-grade disease, metastasis, and a poor prognosis in ovarian and prostate cancer, among others mdpi.com.

In prostate cancer, RARγ antagonism, including with this compound, has been shown to reduce lumen formation in prostate organoids mdpi.com. Studies have indicated that while prostate cancer cells express both RARα and RARγ, their proliferation appears to depend primarily on RARγ nih.gov. This may be because the low levels of all-trans retinoic acid (ATRA) typically found in prostate cancer tissues are sufficient to activate RARγ but insufficient to activate RARα, which requires significantly higher concentrations of ATRA for activation nih.gov. Targeting RARγ has shown promise in prostate cancer, with antagonism leading to necroptosis of cancer stem cell-like cells and patient-derived cells researchgate.net.

For pediatric brain tumors, specifically primitive neuroectodermal tumors and astrocytomas, a pan-RAR antagonist effectively ablated neurosphere formation by cancer stem cells and killed their progeny researchgate.netmdpi.comresearchgate.net. While this compound is a selective RARγ antagonist, these findings with a pan-RAR antagonist suggest the potential relevance of targeting RARs, including RARγ, in these tumor types.

In AML, rearrangements of the RARG gene have been observed in some patients mdpi.com. RARγ antagonism has been shown to lead to cell growth inhibition and death in AML mdpi.com.

Studies in pancreatic cancer cell lines have shown that RARγ antagonists, including this compound, suppressed proliferation by inducing G1 arrest without causing apoptosis mdpi.comresearchgate.netnih.gov. Treatment of these cell lines led to the upregulation of p21 and p27 and downregulation of cell cycle genes, such as cyclin-dependent kinases 2, 4, and 6 mdpi.com. The tumor-suppressive effect of RARγ antagonists was also confirmed using patient-derived pancreatic cancer organoids mdpi.comresearchgate.netnih.gov.

Differentiation of Cancer Stem Cells and Tumor Suppression

RARγ is expressed by cancer stem cells (CSCs) and is considered a targetable driver of cancer cell growth and survival mdpi.comresearchgate.net. RARγ plays a role in maintaining the stemness of both normal and cancer stem cells mdpi.comresearchgate.netnih.gov. Targeting RARγ has emerged as a promising approach to eliminate CSCs, as such agents have been shown to induce cell death researchgate.netnih.gov. Inhibition of RARγ has led to necroptosis of human prostate and pediatric brain tumor cancer stem cells researchgate.net. Perturbations to ATRA signaling are thought to contribute to the abnormal behavior of CSCs researchgate.netnih.gov. While ATRA at low concentrations (0.24 nM) activates RARγ for stem cell stemness, significantly higher concentrations (100 times more) are required to activate RARα for differentiation researchgate.netnih.gov. This difference in activation thresholds suggests that targeting RARγ could selectively impact CSCs.

Considerations for Adverse Effects and Safety Profile

Preclinical studies with this compound and other retinoid receptor antagonists have highlighted potential adverse effects that warrant consideration.

Hepatic and Testicular Toxicity in Preclinical Models

Some preclinical studies have indicated that this compound, along with other RAR antagonists like BMS189453, exhibited unacceptable hepatic and testicular toxicity nih.gov. Dose- and duration-dependent testicular toxicity has been observed with some retinoid receptor antagonists in animal models, which did not recover and in some cases worsened after the cessation of treatment researchgate.net.

Margin to RARα-Mediated Adverse Effects

This compound is characterized by its high selectivity for RARγ over RARα and RARβ researchgate.nettocris.comglpbio.comrcsb.orgproteopedia.orgnih.gov. In vitro binding studies have shown that the Ki values for this compound are significantly lower for RARγ (1.1 nM) compared to RARα (>1700 nM) and RARβ (>2980 nM) researchgate.netglpbio.com. This selectivity, being greater than 500-fold versus RARα and RARβ, was achieved through structure-based drug design targeting residue differences in the ligand binding pockets of these receptors researchgate.netrcsb.orgproteopedia.orgnih.gov. This improved selectivity has been suggested to provide an improved margin to RARα-mediated adverse effects researchgate.netrcsb.orgproteopedia.orgnih.gov. Adverse effects associated with retinoids generally, and potentially mediated by RARα, can include teratogenesis and the induction of retinoic acid syndrome, characterized by symptoms such as weight gain, elevated white blood cell counts, respiratory distress, and acute renal failure tocris.com. The high selectivity of this compound for RARγ is intended to mitigate such effects that might arise from off-target activity on RARα.

Future Research Directions and Translational Perspectives for Rarγ Antagonism

Identification of Novel Biomarkers for RARγ Antagonism Response

Future research should aim to identify specific molecular markers, potentially including the expression levels and localization of RARγ and its downstream targets, that can predict sensitivity or resistance to LY2955303 or other RARγ antagonists. This could involve:

Investigating the correlation between baseline RARγ expression levels in patient tissues and their response to antagonist treatment in preclinical models and clinical trials.

Identifying gene expression signatures or protein profiles that are modulated by effective RARγ antagonism and can serve as predictive biomarkers.

Exploring the role of the tumor microenvironment and immune cell infiltration, where RARγ is also expressed (e.g., RORγt in Th17 cells), in influencing response to RARγ antagonism wikipedia.orgfirstwordpharma.com. Biomarkers related to inflammation or immune cell subsets could be relevant.

Developing reliable biomarkers will be essential for patient stratification in future clinical trials and for optimizing the clinical use of RARγ antagonists.

Combination Therapeutic Strategies with this compound

Combining RARγ antagonism with other therapeutic modalities holds promise for enhancing efficacy and overcoming potential resistance mechanisms. The rationale for combination therapy stems from the diverse roles of RARγ in various cellular processes and disease pathways.

Potential combination strategies with this compound or other RARγ antagonists include:

Combination with other targeted therapies: Given the involvement of RARγ in pathways related to cell proliferation, differentiation, and survival, combining RARγ antagonists with inhibitors of other key signaling pathways (e.g., those involved in cell cycle progression, or growth factor signaling) could yield synergistic effects nih.gov. For example, studies suggest that combining DNA-damaging agents with RARγ inhibition might be a promising strategy for pancreatic ductal adenocarcinoma (PDAC) nih.gov.

Combination with immunotherapy: RARγ, particularly its isoform RORγt, plays a critical role in the differentiation and function of Th17 cells, which are involved in immune responses and inflammation wikipedia.orginnovimmune.com. Targeting RORγ with inverse agonists is being explored for autoimmune diseases wikipedia.orginnovimmune.com. Conversely, RARγ agonists are being investigated for their potential to augment anti-cancer immune responses by inhibiting myeloid-derived suppressor cells and promoting tumor-infiltrating T-cells firstwordpharma.com. While this compound is an antagonist, understanding the interplay between RARγ signaling in cancer cells and immune cells is crucial for designing effective combination strategies with immunotherapies like checkpoint inhibitors firstwordpharma.com.

Combination with conventional chemotherapy or radiation therapy: Exploring combinations with established cancer treatments could improve response rates and prevent recurrence.

Future research should focus on identifying rational drug combinations based on the specific disease context and the known mechanisms of action of this compound and the combination partner. Preclinical studies evaluating synergy and potential toxicity will be critical before moving to clinical trials.

Development of Next-Generation RARγ Antagonists with Improved Safety Profiles

While this compound is a selective RARγ antagonist, the development of next-generation antagonists is an ongoing effort aimed at improving potency, selectivity, pharmacokinetic properties, and safety profiles researchgate.netmdpi.com. Retinoids, in general, can have side effects, and developing compounds with reduced off-target effects is a priority researchgate.net.

Future research directions in this area include:

Structure-based drug design: Utilizing structural information of RARγ and its interactions with ligands can guide the design of novel antagonists with enhanced binding affinity and selectivity researchgate.netmdpi.compnas.org. Understanding the molecular interactions that confer selectivity is key mdpi.com.

Optimization of pharmacokinetic properties: Developing antagonists with favorable absorption, distribution, metabolism, and excretion profiles is essential for clinical translation.

Minimizing off-target effects: Designing compounds that specifically target RARγ while avoiding unintended interactions with other nuclear receptors or biological pathways is crucial for improving safety pnas.orgnews-medical.net. Screening against a broad panel of nuclear receptors can help identify potential off-target activities early in the development process news-medical.net.

Exploring different chemical scaffolds: Investigating diverse chemical structures beyond the pyrazole (B372694) core of this compound could lead to the discovery of antagonists with improved properties ctdbase.org.

The goal is to develop RARγ antagonists that are not only effective but also well-tolerated, allowing for broader clinical application.

Further Elucidation of RARγ's Role in Specific Disease Pathologies

While RARγ has been implicated in various diseases, a deeper understanding of its precise role in specific pathologies is needed to fully leverage the therapeutic potential of its antagonism. This involves dissecting the complex signaling networks in which RARγ participates and identifying the downstream targets that mediate its effects.

Future research should focus on:

Investigating RARγ's role in cancer stem cells: RARγ is expressed by cancer stem cells and has been identified as a targetable driver of growth and survival in several cancers mdpi.commdpi.com. Further research is needed to understand the specific mechanisms by which RARγ regulates cancer stem cell maintenance and how its antagonism affects this population mdpi.com.

Clarifying RARγ's function in inflammatory and autoimmune diseases: While RORγt is a known regulator of Th17 cells, the specific contribution of RARγ antagonism to modulating immune responses in various inflammatory and autoimmune conditions requires further investigation wikipedia.orginnovimmune.com.

Exploring RARγ's involvement in other diseases: Research suggests potential roles for retinoid signaling, including RARγ, in conditions like osteoarthritis, fibrodysplasia ossificans progressiva (FOP), and potentially neurological disorders like Alzheimer's disease tocris.comresearchgate.netnih.govfrontiersin.orgoup.comresearchgate.net. Further studies are needed to delineate the specific mechanisms involving RARγ in these diseases and determine if antagonism is a viable therapeutic strategy nih.govfrontiersin.orgoup.comresearchgate.net. For example, studies show that RARγ is highly expressed in osteoarthritis cartilage and its activation promotes progression, while inhibition shows the opposite effect, suggesting it as a potential therapeutic target nih.govresearchgate.net.

Understanding the interplay between RARγ and other signaling pathways: RARγ interacts with various signaling molecules and transcription factors nih.govresearchgate.net. Elucidating these interactions will provide insights into the context-dependent effects of RARγ antagonism. For instance, research indicates a positive feedback loop between RARγ and the NF-κB pathway in osteoarthritis cartilage nih.govresearchgate.net.

Detailed mechanistic studies using advanced tools, including genetic models and comprehensive molecular profiling, will be essential to fully understand RARγ's role in disease and identify the most appropriate therapeutic targets.

Translational Research from Preclinical Findings to Clinical Studies

Translating promising preclinical findings with RARγ antagonists like this compound into successful clinical therapies requires rigorous translational research. This involves carefully designed studies to assess safety, pharmacokinetics, pharmacodynamics, and ultimately, efficacy in human patients.

Key aspects of future translational research include:

Conducting well-designed clinical trials: Based on promising preclinical data, clinical trials are necessary to evaluate the safety and efficacy of this compound or next-generation RARγ antagonists in specific patient populations firstwordpharma.com. These trials should incorporate appropriate biomarkers to assess target engagement and predict response frontiersin.orgscirp.org.

Determining optimal dosing and treatment regimens: Phase 1 and 2 clinical trials are needed to establish safe and effective doses and schedules for RARγ antagonists, both as monotherapy and in combination with other agents.

Identifying responsive patient populations: Utilizing biomarkers and a deeper understanding of disease pathology, future clinical studies should aim to identify the specific patient subgroups who are most likely to benefit from RARγ antagonism frontiersin.orgscirp.org.

Monitoring for potential side effects: Although dosage and safety profiles are excluded from this article's content, it is crucial in clinical translation to carefully monitor patients for any adverse effects and refine treatment strategies accordingly.

Exploring different routes of administration: Depending on the target disease and tissue, exploring different delivery methods for RARγ antagonists could improve efficacy and reduce systemic exposure.

The successful translation of RARγ antagonism from the laboratory to the clinic will require close collaboration between basic scientists, preclinical researchers, and clinical investigators.

Q & A

Q. What is the primary mechanism of action of LY2955303 in modulating retinoic acid signaling pathways, and how does this inform experimental design?

this compound is a selective retinoic acid receptor gamma (RARγ) antagonist with a Ki value of 1.09 nM, specifically blocking RARγ-mediated transcriptional activity . To study its effects, researchers should design experiments using validated RARγ-specific assays (e.g., luciferase reporter systems) and include controls such as RARα/β agonists/antagonists to confirm selectivity. Dose-response curves (1–10 μM range) are critical to establish potency and avoid off-target effects .

Q. What are the recommended experimental conditions for this compound in in vitro studies, and how can solubility/stability issues be mitigated?

this compound is soluble in DMSO and stable at -20°C for up to two years. For cell-based assays, dissolve in DMSO (final concentration ≤0.1%) and pre-treat cells for 24–48 hours to observe transcriptional effects. Stability in aqueous buffers should be tested via HPLC if prolonged incubation (>12 hours) is required. Include vehicle controls (DMSO-only) to rule out solvent toxicity .

Q. How does this compound compare to other RARγ antagonists (e.g., CD2665) in terms of specificity and experimental applicability?

Unlike pan-RAR antagonists, this compound exhibits >100-fold selectivity for RARγ over RARα/β . When comparing compounds, use RNA sequencing to identify RARγ-specific gene targets (e.g., Mervl or Rarg), as shown in Figure 4g of embryonic studies . Cross-validate findings with siRNA-mediated RARγ knockdown to confirm on-target effects.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effects across different embryonic developmental stages (e.g., 2-4 cell vs. 8-16 cell stages)?

Contradictions may arise from stage-specific RARγ expression or compensatory signaling. To address this:

- Perform time-course experiments to map RARγ activity across stages (as in Figure 4b) .

- Use single-cell RNA-seq to identify subpopulation-specific responses .

- Combine this compound with pathway inhibitors (e.g., MAPK/ERK) to test for crosstalk .

Q. What methodological strategies are recommended for analyzing this compound-induced differential gene expression (DE) in RNA-seq datasets?

- Apply stringent cutoffs (e.g., |log2FC| >1, adjusted p <0.05) and validate DE genes via qPCR .

- Use gene ontology (GO) enrichment to identify RARγ-regulated pathways (e.g., embryonic development, pluripotency).

- Compare DE profiles with public datasets (e.g., GEO) to contextualize findings .

Q. How can researchers optimize this compound treatment protocols to minimize off-target effects in induced pluripotent stem cell (iPSC) differentiation studies?

- Titrate this compound against RARγ-specific readouts (e.g., OCT4 downregulation) to determine the minimal effective dose .

- Combine with small-molecule enhancers (e.g., BMP-4) to amplify differentiation signals and reduce this compound exposure time .

- Monitor off-target activation using RARα/β-responsive reporters .

Q. What statistical approaches are suitable for resolving variability in this compound’s impact on embryo stage distribution (e.g., Figure 4b)?

- Apply mixed-effects models to account for embryo-to-embryo variability .

- Use bootstrapping to assess confidence intervals for stage-specific proportions.

- Conduct power analysis during experimental design to ensure adequate sample sizes for rare stages .

Q. How can this compound be integrated with CRISPR-Cas9 to dissect RARγ’s role in transcriptional regulation?

- Use this compound in RARγ-knockout iPSCs to identify ligand-dependent vs. independent functions.

- Perform ChIP-seq for RARγ in this compound-treated vs. untreated cells to map direct targets.

- Validate findings with rescue experiments (e.g., overexpression of wild-type/mutant RARγ) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound-based research questions?

- Feasible : Prioritize assays with established protocols (e.g., qPCR for RARγ targets) over high-complexity models (e.g., in vivo embryogenesis) initially .

- Novel : Explore understudied RARγ roles, such as in metabolic regulation or cancer stemness, using this compound as a tool compound .

- Ethical : Adhere to institutional guidelines for embryo or stem cell research when using this compound in developmental studies .

Q. What steps ensure rigorous validation of this compound’s antagonistic activity in new model systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.